molecular formula C9H12O2 B13065937 2-Cyclopropanecarbonylcyclopentan-1-one

2-Cyclopropanecarbonylcyclopentan-1-one

Cat. No.: B13065937
M. Wt: 152.19 g/mol
InChI Key: WOTSMVMKFYSEPZ-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonylcyclopentan-1-one (CAS: 882828-47-9) is a bicyclic ketone featuring a cyclopropane ring fused to a cyclopentanone moiety via a carbonyl group. This compound is commercially available through two suppliers, as noted in supplier databases . Its structure combines the inherent ring strain of cyclopropane with the conformational flexibility of cyclopentanone, making it a unique substrate for studying strain-driven reactivity and stereoelectronic effects.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)cyclopentan-1-one

InChI

InChI=1S/C9H12O2/c10-8-3-1-2-7(8)9(11)6-4-5-6/h6-7H,1-5H2

InChI Key

WOTSMVMKFYSEPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 2-Cyclopropanecarbonylcyclopentan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonylcyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropanecarbonylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Core Ring Size Substituent Key Features
2-Cyclopropanecarbonylcyclopentan-1-one 882828-47-9 Cyclopentane Cyclopropanecarbonyl High ring strain, potential for ring-opening reactions
2-Cyclopropanecarbonylcyclohexan-1-one 13618-28-5 Cyclohexane Cyclopropanecarbonyl Reduced ring strain, increased stability
2,5-Di(cyclopentylidene)cyclopentan-1-one 5682-82-6 Cyclopentane Two cyclopentylidene groups Conjugated ketone system, possible UV absorption
2-(Prop-2-en-1-ylidene)cyclopentan-1-one 62716-61-4 Cyclopentane Allylidene Extended conjugation, Diels-Alder reactivity
Key Observations:
  • Ring Size Impact : Replacing cyclopentane with cyclohexane (e.g., 13618-28-5) reduces ring strain, likely enhancing thermal stability but diminishing reactivity in strain-driven processes .
  • Substituent Effects: The cyclopropanecarbonyl group introduces significant steric and electronic effects due to cyclopropane’s 60° bond angles and sp³ hybridization. The di-cyclopentylidene derivative (5682-82-6) exhibits a fully conjugated system, which may increase its photochemical activity compared to the non-conjugated cyclopropane analog .

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